molecular formula C11H14FNO2S B504943 N-cyclopentyl-4-fluorobenzenesulfonamide

N-cyclopentyl-4-fluorobenzenesulfonamide

Cat. No.: B504943
M. Wt: 243.3g/mol
InChI Key: ZLEZVYSQPYZISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopentyl-4-fluorobenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly in the development of novel small-molecule inhibitors. Its structure incorporates a sulfonamide functional group, a privileged pharmacophore known to interact strongly with enzyme active sites. The 4-fluorophenyl moiety enhances metabolic stability and influences the molecule's electronic distribution and lipophilicity, while the cyclopentyl group contributes to conformational restraint and can be critical for accessing specific sub-pockets within a protein target, potentially enhancing binding affinity and selectivity. This scaffold is primarily valued for its potential in inhibitor design. Research on closely related sulfonamide compounds has demonstrated their efficacy as potent and selective inhibitors for a range of biologically relevant targets. For instance, sulfonamide derivatives have been explored as selective inhibitors of Sirtuin 5 (SIRT5), an enzyme involved in regulating multiple metabolic pathways and a potential target for cancer therapy . Other studies have shown that the 4-fluorobenzenesulfonamide group is a key component in highly potent dual inhibitors of the PI3K/mTOR signaling pathway, which is a promising target for the treatment of acute myeloid leukemia . Furthermore, sulfamoylbenzamide derivatives sharing structural similarities with this compound have been investigated as capsid assembly effectors for the Hepatitis B Virus (HBV), highlighting the role of such chemicals in antiviral research . The compound is provided for research applications only, including but not limited to: hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex bioactive molecules. Researchers can utilize it to probe biological mechanisms and develop new therapeutic candidates. This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H14FNO2S

Molecular Weight

243.3g/mol

IUPAC Name

N-cyclopentyl-4-fluorobenzenesulfonamide

InChI

InChI=1S/C11H14FNO2S/c12-9-5-7-11(8-6-9)16(14,15)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2

InChI Key

ZLEZVYSQPYZISR-UHFFFAOYSA-N

SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

Structural Features and Substituent Effects

The compound’s fluorobenzenesulfonamide core is shared with several analogs in the evidence. Key differences lie in the nitrogen-bound substituents and additional functional groups:

Compound Name Substituents on Sulfonamide Nitrogen Additional Functional Groups Biological Activity (if reported) Reference ID
N-Cyclopentyl-4-fluorobenzenesulfonamide Cyclopentyl 4-Fluorophenyl Not reported N/A
4-Methyl-N-{4-[(5-methyloxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 4-Methylphenyl Oxazole ring Antimicrobial activity
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 2,3-Dimethylphenyl and 4-fluorophenylsulfonyl Double sulfonamide Unintended synthesis product
N-[3-Cyano-4-(4-methoxybenzenesulfonyl)phenyl]-4-fluorobenzamide 3-Cyano-4-(4-methoxyphenylsulfonyl) Benzamide, methoxy group Not reported (structural focus)

Key Observations :

  • Nitrogen Substituents : The cyclopentyl group in the target compound introduces steric hindrance, which may reduce metabolic degradation compared to smaller substituents like methyl or methoxy groups .
  • Bioactivity : Compounds with heterocyclic appendages (e.g., oxazole in ) show explicit antimicrobial activity, suggesting that the absence of such groups in the target compound may limit its efficacy in this domain.
Physicochemical Properties

While direct data are absent, comparisons can be drawn:

  • Solubility: The cyclopentyl group’s hydrophobicity likely reduces aqueous solubility compared to methoxy- or cyano-substituted analogs (e.g., ).
  • Thermal Stability: Fluorine’s electron-withdrawing effect may enhance thermal stability relative to non-fluorinated sulfonamides .

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